molecular formula C12H7N3O3S B2697973 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 808139-95-9

6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B2697973
CAS No.: 808139-95-9
M. Wt: 273.27
InChI Key: OGDNFTBMYOAUJA-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b]thiazole core substituted with a 3-nitrophenyl group and a carboxaldehyde group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde typically involves the condensation of 2-aminobenzothiazole with 3-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the imidazo[2,1-b]thiazole ring system. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological activity being investigated. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .

Comparison with Similar Compounds

  • 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
  • 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole-5-carboxaldehyde
  • Benzo[d]imidazo[2,1-b]thiazole derivatives

Comparison: 6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

IUPAC Name

6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3S/c16-7-10-11(13-12-14(10)4-5-19-12)8-2-1-3-9(6-8)15(17)18/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDNFTBMYOAUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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